Cyanine3 carboxylic acid

Fluorescent Dye Solubility Bioconjugation Aqueous Labeling

Cyanine3 carboxylic acid (Cy3-COOH) is a non-activated, non-sulfonated Cy3 fluorophore. Unlike pre-activated NHS esters, this free acid requires user-controlled EDC/NHS activation, enabling optimized conjugation stoichiometry. Its organic solubility (≥49.3 mg/mL in DMSO) makes it ideal for hydrophobic surface modification, contrasting with the aqueous-only Sulfo-Cy3 derivative. Select for Cy3-channel calibration, FRET donor precursor, or custom nanoparticle labeling.

Molecular Formula C30H36N2O2
Molecular Weight 456.6 g/mol
Cat. No. B12370073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 carboxylic acid
Molecular FormulaC30H36N2O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C
InChIInChI=1S/C30H36N2O2/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34/h8-11,13-19H,6-7,12,20-21H2,1-5H3
InChIKeyIHSIYGGLCITSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine3 Carboxylic Acid: A Foundational Cy3 Reference Fluorophore with Defined Spectral and Physicochemical Parameters


Cyanine3 carboxylic acid (Cy3-COOH, Cy3 acid) is a non-sulfonated, non-activated fluorescent dye belonging to the cyanine class. It serves as the free carboxylic acid derivative of the Cy3 fluorophore, characterized by an excitation maximum at 555 nm, an emission maximum at 570 nm, a molar extinction coefficient of 150,000 L⋅mol⁻¹⋅cm⁻¹, and a fluorescence quantum yield of 0.31 . The compound exhibits good solubility in organic solvents such as DMF and DMSO, but has limited aqueous solubility (1.8 g/L or 4.0 mM) . Its primary utility lies in applications requiring a non-reactive Cy3 fluorophore for control experiments, instrument calibration, and as a chemical precursor for custom conjugate synthesis via carbodiimide-mediated activation [1].

Cyanine3 Carboxylic Acid: The Case Against Generic Cy3 Dye Substitution


Substituting Cyanine3 carboxylic acid with a generic 'Cy3 dye' is scientifically problematic due to three critical, quantifiable differentiation axes. First, sulfonation status dictates solvent compatibility: non-sulfonated Cyanine3 carboxylic acid (aqueous solubility: 4.0 mM) cannot be interchanged with sulfo-Cyanine3 carboxylic acid (aqueous solubility: 0.55 M, a >130-fold difference) in purely aqueous labeling workflows without organic co-solvent optimization. Second, functionalization state determines the experimental role: free carboxylic acid requires user-controlled activation (EDC/NHS), whereas pre-activated NHS ester derivatives enable direct amine conjugation without activation steps . Third, within the cyanine family, spectral overlap and quantum yield differences (e.g., Cy3.5: λabs ~581 nm, Cy5: λabs ~646 nm) create distinct optical windows and brightness profiles that preclude direct replacement in multiplexed or FRET-based assays . These three dimensions—solubility class, reactive handle status, and spectral position—constitute non-fungible selection criteria that generic product descriptions routinely obscure.

Cyanine3 Carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence for Procurement


Aqueous Solubility Differentiation: Non-Sulfonated vs. Sulfo-Cyanine3 Carboxylic Acid

Cyanine3 carboxylic acid (non-sulfonated) demonstrates a quantified 135-fold lower aqueous solubility compared to its sulfonated analog, sulfo-Cyanine3 carboxylic acid. This physicochemical distinction dictates workflow compatibility and must guide procurement decisions based on the intended solvent environment . While the non-sulfonated form requires organic co-solvent for efficient biomolecule labeling in aqueous buffers, the sulfonated form can be used directly in purely aqueous systems .

Fluorescent Dye Solubility Bioconjugation Aqueous Labeling

Fluorescence Quantum Yield Trade-Off: Non-Sulfonated Cy3-COOH vs. Sulfo-Cy3-COOH

Cyanine3 carboxylic acid (non-sulfonated) achieves a fluorescence quantum yield of 0.31, representing a 3.1-fold higher value than the 0.10 quantum yield reported for sulfo-Cyanine3 carboxylic acid . Despite this brightness differential, sulfo-Cyanine3 carboxylic acid compensates with an 8% higher extinction coefficient (162,000 vs. 150,000 L⋅mol⁻¹⋅cm⁻¹) and dramatically improved aqueous solubility . The non-sulfonated form is therefore indicated for applications where maximum brightness per molecule is paramount and organic solvent tolerance exists [1].

Fluorescence Brightness Quantum Yield Detection Sensitivity

Functionalization State: Free Carboxylic Acid vs. NHS Ester for Amine Conjugation

Cyanine3 carboxylic acid is a non-activated dye that requires user-controlled activation (typically via EDC/NHS chemistry) to form a reactive intermediate for covalent amine conjugation . In contrast, Cyanine3 NHS ester is a pre-activated, amine-reactive derivative that enables direct conjugation to primary amines without a separate activation step [1]. The free acid form offers procurement value for users requiring custom activation protocols or for applications where the non-reactive fluorophore is needed for control experiments and calibration . NHS ester selection is indicated when direct, one-step amine labeling is required with minimal additional optimization [2].

Bioconjugation Chemistry Amine Labeling EDC/NHS Activation

Spectral Differentiation: Cyanine3 Carboxylic Acid vs. Cyanine3.5 Carboxylic Acid for Multiplexing

Cyanine3 carboxylic acid exhibits excitation/emission maxima at 555/570 nm , while Cyanine3.5 carboxylic acid displays red-shifted spectral properties with absorption at approximately 581 nm and emission at 596 nm . This ~26 nm excitation shift and ~26 nm emission shift enable Cyanine3.5 to serve as an intermediate wavelength fluorophore between Cy3 and Cy5 channels, reducing spectral crosstalk in multiplexed assays [1]. Cyanine3 carboxylic acid remains the optimal choice for standard Cy3 detection channels (e.g., 532 nm or 555 nm laser lines, TRITC filter sets) , whereas Cyanine3.5 is preferentially selected when spectral separation from both green (FITC) and far-red (Cy5) channels is required simultaneously .

Multiplex Fluorescence Spectral Unmixing Channel Crosstalk

Sequence-Dependent Fluorescence Intensity Variation on Oligonucleotides

When covalently attached to the 5' end of single-stranded DNA, Cy3 (the fluorophore of Cyanine3 carboxylic acid conjugates) exhibits substantial sequence-dependent fluorescence intensity variation. Across all 1024 possible DNA 5-mer sequences, Cy3 fluorescence intensity drops by approximately 50% from its maximum value [1]. This variation is influenced by adjacent base composition, with guanine and adenine enhancing fluorescence and cytosine suppressing it [2]. For comparison, alternative dyes evaluated under identical conditions showed different magnitudes of variation: DY547 intensity fell by ~45% and DY647 by ~40% across the same sequence range [1]. This quantifiable sequence sensitivity must be accounted for in quantitative nucleic acid applications and may influence fluorophore selection where sequence-independent brightness is critical.

Oligonucleotide Labeling qPCR Microarray FRET

Cyanine3 Carboxylic Acid: Evidence-Backed Application Scenarios Driving Procurement


Instrument Calibration and Non-Reactive Reference for Cy3 Detection Channels

Cyanine3 carboxylic acid is optimally deployed as a non-reactive reference fluorophore for calibrating fluorescence plate readers, microscopes, and flow cytometers equipped with standard Cy3 detection channels (532 nm or 555 nm excitation, TRITC or Cy3 emission filters) [1]. Its defined spectral properties (Ex/Em: 555/570 nm, ε = 150,000 L⋅mol⁻¹⋅cm⁻¹, Φ = 0.31) provide a stable, reproducible benchmark for instrument validation and inter-instrument normalization. Unlike pre-activated NHS esters, the free acid form does not undergo unintended conjugation to surfaces or proteins, ensuring consistent fluorescence readout across calibration runs [1].

Custom Bioconjugate Synthesis Requiring User-Controlled Carbodiimide Activation

For researchers requiring bespoke Cy3-labeled biomolecules with optimized conjugation stoichiometry, Cyanine3 carboxylic acid enables user-controlled activation via EDC/NHS chemistry to generate reactive intermediates for amine coupling [2]. This approach is indicated when commercial pre-activated Cy3-NHS esters yield suboptimal labeling density or when the target biomolecule exhibits sensitivity to standard conjugation conditions. The free acid form allows fine-tuning of activation parameters (pH 7-9 buffer, stoichiometric control) to achieve desired degree-of-labeling outcomes [3].

FRET Donor in Nucleic Acid Structural Studies Using Fluorescein-Cy3 Pairs

Cyanine3-labeled biomolecules serve as established FRET donors in structural biology applications, with the fluorescein-Cy3 donor-acceptor pair being particularly well-characterized for nucleic acid folding and conformational dynamics studies [4]. The 3.1-fold higher quantum yield of non-sulfonated Cy3-COOH relative to sulfo-Cy3-COOH (Φ = 0.31 vs. 0.10) may provide sensitivity advantages for single-molecule FRET (smFRET) experiments where photon budget is limiting and organic solvent compatibility is maintained during labeling. Selection of the carboxylic acid form allows covalent attachment to amine-modified oligonucleotides via user-optimized conjugation chemistry [2].

Nanoparticle and Biomaterial Surface Functionalization Requiring Organic Solvent Processing

Cyanine3 carboxylic acid is preferentially selected over sulfo-Cyanine3 derivatives for functionalization of hydrophobic nanomaterials and polymer surfaces that require organic solvent-based processing. With solubility of ≥49.3 mg/mL in DMSO and ≥99 mg/mL in ethanol , the non-sulfonated form enables efficient conjugation to nanoparticle surfaces under anhydrous or mixed solvent conditions where sulfo-Cyanine3 dyes (optimized for aqueous solubility: 0.55 M in water) would exhibit poor solubility or aggregation. This differential solvent compatibility drives procurement decisions for surface chemistry applications involving PLGA nanoparticles, silica coating, or hydrophobic polymer matrices [5].

Technical Documentation Hub

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